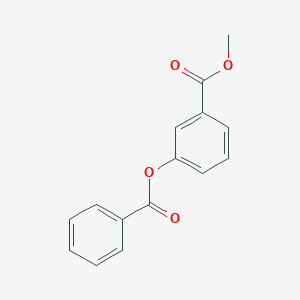

Methyl 3-(benzoyloxy)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25g/mol |

IUPAC Name |

methyl 3-benzoyloxybenzoate |

InChI |

InChI=1S/C15H12O4/c1-18-14(16)12-8-5-9-13(10-12)19-15(17)11-6-3-2-4-7-11/h2-10H,1H3 |

InChI Key |

KVRXWEPDKFBLAF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Benzoyloxy Benzoate and Analogous Compounds

Esterification Strategies for the Formation of Benzoic Acid Derivatives

The creation of the methyl benzoate (B1203000) moiety is a critical step, often achieved through the esterification of a corresponding benzoic acid derivative. This transformation is one of the most fundamental in organic chemistry, with numerous protocols developed to enhance efficiency and yield.

The Fischer-Speier esterification, first reported in 1895, is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.com For benzoic acid and its derivatives, this typically involves reaction with an excess of the alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comlibretexts.org The reaction is an equilibrium process, and strategies to drive it to completion include using a large excess of the alcohol or removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

Modern optimizations have focused on improving reaction rates, yields, and environmental compatibility. One significant advancement is the use of microwave-assisted organic synthesis (MAOS). usm.my Under sealed-vessel microwave conditions, solvents can be heated above their boiling points, dramatically accelerating the reaction. usm.my For instance, the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol (B145695), which traditionally requires reflux, can be optimized at 130°C under microwave irradiation, achieving high yields in minutes. usm.my

Another area of optimization is the development of novel and reusable catalysts. Solid acid catalysts, such as phosphoric acid-modified montmorillonite (B579905) K10 clay, have been employed for the solvent-free esterification of substituted benzoic acids, offering high yields and easy catalyst separation. ijstr.org Similarly, supported iron oxide nanoparticles and sulfonic acid-functionalized silica (B1680970) have been used as efficient and recoverable catalysts for a broad range of carboxylic acids. nih.govresearchgate.net Brønsted acid ionic liquids have also emerged as effective catalysts, demonstrating high activity in the esterification of benzoic acid with various alcohols at moderate temperatures (e.g., 70°C). mdpi.com

Table 1: Optimized Fischer Esterification Protocols for Benzoic Acid Derivatives

| Catalyst System | Alcohol | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol (B129727) | Reflux, overnight | 74% (for Methyl 3-(benzyloxy)benzoate) | rsc.org |

| Sulfuric Acid (H₂SO₄) | Ethanol | Sealed-vessel microwave, 130°C, 15 min | Good | usm.my |

| Phosphoric Acid-Modified Montmorillonite K10 | Methanol | Solvent-free, reflux, 5 hours | >90% | ijstr.org |

| Pyridinium-based Ionic Liquid | Methanol | 70°C, 16 hours | Good | mdpi.com |

| Deep Eutectic Solvent (DES) | Ethanol | 75°C, 2 hours | 88.4% (conversion) | dergipark.org.tr |

| Dowex 50W-X8 / NaI | Methanol | Reflux, 24 hours | 82% | nih.gov |

Beyond the Fischer-Speier method, several other pathways have been developed for the esterification of benzoic acids. Transesterification, the reaction of an ester with an alcohol to form a new ester, is a viable alternative, particularly when the starting ester is readily available. numberanalytics.comresearchgate.net

The use of coupling reagents provides a powerful method for esterification under mild conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in the Steglich esterification, activate the carboxylic acid for nucleophilic attack by the alcohol. numberanalytics.com This avoids the harsh acidic conditions and high temperatures of the Fischer method. Other activated forms of the carboxylic acid, such as the acid chloride or acid anhydride (B1165640), can also be readily converted to esters upon reaction with an alcohol. google.compressbooks.pub

Modern catalytic systems offer further alternatives. Zirconocene complexes, for example, have been shown to be effective, moisture-tolerant catalysts for the dehydrative esterification of a wide range of carboxylic acids and alcohols, including benzoic acid derivatives, under neutral conditions. nih.govacs.org Phase transfer catalysis (PTC) using agents like Tetrabutyl Ammonium Bromide (TBAB) facilitates the reaction between the carboxylate salt in an aqueous phase and an alkyl halide in an organic phase, providing a method suitable for acids like benzoic acid. mdpi.com A novel approach using indium tribromide and dimethylchlorosilane allows for the Friedel-Crafts acylation of arenes using stable esters as the acylating agents under mild conditions. organic-chemistry.orgacs.org

Table 2: Alternative and Modern Esterification Methods for Benzoic Acid Derivatives

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Steglich Esterification | DCC, DMAP | Mild conditions, avoids strong acid | numberanalytics.com |

| Acid Chloride Route | Thionyl Chloride (SOCl₂), then alcohol | High reactivity, often quantitative | |

| Zirconocene Catalysis | Zr(Cp)₂(CF₃SO₃)₂·THF | Moisture-tolerant, neutral conditions | nih.govacs.org |

| Phase Transfer Catalysis (PTC) | Tetrabutyl Ammonium Bromide (TBAB) | Biphasic system, mild conditions | mdpi.com |

| Mechanochemical Esterification | I₂ / KH₂PO₂ | Solvent-free, room temperature, rapid | nih.gov |

Optimized Fischer Esterification Protocols

Acylation Reactions for the Introduction of the Benzoyloxy Moiety

The formation of the benzoyloxy group in Methyl 3-(benzoyloxy)benzoate is achieved by the acylation of the phenolic hydroxyl group of a precursor like methyl 3-hydroxybenzoate. This O-acylation is a cornerstone of synthetic chemistry, particularly in the protection of hydroxyl groups and the synthesis of complex esters.

The most straightforward method for this transformation is the direct acylation of an alcohol or phenol (B47542) with an activated acylating agent. iucr.org Benzoyl chloride is the most common reagent for this purpose, typically used in the presence of a stoichiometric amount of a base to neutralize the HCl byproduct. pressbooks.pubtaylorandfrancis.com Pyridine or triethylamine (B128534) are frequently used as the base and can also serve as the solvent. iucr.org The addition of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. organic-chemistry.org

A typical procedure involves dissolving the hydroxyl-containing substrate (e.g., methyl 3-hydroxybenzoate) in a suitable solvent like dichloromethane, adding a base such as triethylamine, and then introducing benzoyl chloride, often at a reduced temperature (e.g., 0°C) before allowing the reaction to proceed at room temperature. iucr.org This method was successfully used to synthesize the analogous compound Methyl 2-(benzoyloxy)benzoate from methyl salicylate (B1505791) and benzoyl chloride. iucr.org

Table 3: Typical Conditions for Direct Acylation of Hydroxyl Groups with Benzoyl Chloride

| Substrate | Base | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Methyl 2-hydroxybenzoate | Triethylamine | - | Dichloromethane | 0°C to RT | iucr.org |

| Alcohols | TMEDA | - | - | -78°C | organic-chemistry.org |

| Inert Alcohols/Phenols | - | DMAP·HCl (recyclable) | Base-free | - | organic-chemistry.org |

| 1,3-Propanediol | Quinoline | - | - | 0°C to RT | researchgate.net |

When a molecule contains multiple hydroxyl groups or other nucleophilic sites (like amines), achieving selective acylation at a single desired position becomes a significant challenge. Chemoselectivity can often be controlled by exploiting the different reactivity of the functional groups. For instance, in amino alcohols and hydroxyamino acids, the amino group is generally more nucleophilic than the hydroxyl group. However, under strongly acidic conditions (e.g., using methanesulfonic acid), the amino group is protonated and deactivated, allowing for the chemoselective O-acylation of the hydroxyl group by acyl halides or anhydrides. nih.gov

In systems with multiple hydroxyl groups of similar reactivity, catalytic methods are employed to achieve selectivity. The acylation of alcohols can be achieved with high chemoselectivity in the presence of amines using N-heterocyclic carbene (NHC) catalysts. rsc.org The choice of base can also be critical; for a substrate like 2-amino-8-quinolinol, using a mild base leads to C8-O-acylation (ester formation), whereas a strong base like NaH promotes C2-N-acylation (amide formation). semanticscholar.org This highlights how reaction conditions can be tuned to direct the acylation to the desired functional group.

In complex molecules with multiple hydroxyl groups of similar electronic nature, such as carbohydrates, regioselectivity is governed by subtle steric and electronic factors. mdpi.com Numerous methods have been developed to selectively protect specific hydroxyl groups. One of the most established methods involves the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO). journals.co.za The diol substrate forms a stannylene acetal (B89532) intermediate, which selectively activates one hydroxyl group for subsequent acylation with benzoyl chloride. The regioselectivity can often be controlled by the choice of solvent and the presence of Lewis basic additives. journals.co.za

More recently, metal-free organocatalytic systems have been developed. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the highly regioselective benzoylation of the primary hydroxyl group in diols and carbohydrates using 1-benzoylimidazole as the acylating agent. mdpi.com Catalytic amounts of inexpensive metal salts, like FeCl₃, have also been used to achieve regioselective benzoylation of diols in carbohydrates, likely proceeding through an in-situ formed [Fe(acac)₃] complex. nih.gov These methods provide powerful tools for the precise modification of complex polyol structures, reducing the need for multi-step protecting group strategies. acs.org

Table 4: Catalytic Systems for Regioselective Benzoylation of Polyols

| Substrate Type | Catalyst/Reagent System | Selectivity | Reference |

|---|---|---|---|

| Carbohydrate Diols/Triols | Dibutyltin oxide (Bu₂SnO) / BzCl | High regioselectivity, solvent-dependent | journals.co.za |

| Diols / Carbohydrates | DBU / 1-Benzoylimidazole | Selective for primary -OH | mdpi.com |

| Carbohydrate Diols | FeCl₃ / Acetylacetone / DIPEA | Selective for cis-1,2- and 1,3-diols | nih.gov |

| d-Galactopyranosides | Benzoyl Chloride / Pyridine | 2,3,6-tribenzoylation at -40°C | acs.org |

Chemoselective Acylation of Polyhydroxyl Systems

Advanced Protection and Deprotection Strategies

In the multi-step synthesis of complex molecules, the benzoyl ester group often coexists with other reactive functionalities. Protecting groups are therefore essential tools to ensure chemo-, regio-, and stereoselectivity. acs.org The choice of protecting groups and the strategy for their removal are critical for the success of a synthetic sequence. bham.ac.uknih.gov

Benzyl (B1604629) Ether Formation and Catalytic Cleavage Methods

Benzyl ethers are widely used for the protection of hydroxyl groups due to their stability across a broad range of acidic and basic conditions. researchgate.netorganic-chemistry.org In a hypothetical synthesis of a complex target containing the this compound moiety, other hydroxyl groups on the molecule could be protected as benzyl ethers. The formation is typically achieved via a Williamson ether synthesis, reacting an alcohol with a benzyl halide in the presence of a base like sodium hydride. organic-chemistry.org

The classical method for cleaving benzyl ethers is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas. organic-chemistry.org However, this method suffers from poor functional group compatibility, as it can also reduce other functional groups like alkenes, alkynes, and some nitrogen-containing groups. acs.org This lack of chemoselectivity limits its application in complex syntheses. mpg.de

To overcome these limitations, visible-light-mediated oxidative cleavage has emerged as a powerful alternative. acs.orgmpg.de This method often employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant. researchgate.net Under visible light irradiation (e.g., 525 nm), DDQ can facilitate the cleavage of benzyl ethers under mild conditions. mpg.de Crucially, this method is compatible with various other protecting groups, including benzoyl esters, which remain intact during the reaction. researchgate.net This renders benzyl ethers temporary protecting groups that can be removed without affecting a co-existing benzoyl ester, enabling new orthogonal strategies. acs.orgmpg.de

| Cleavage Method | Reagents | Key Advantages | Key Limitations | Compatibility with Benzoyl Esters |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | High efficiency for simple substrates. | Reduces many other functional groups (alkenes, Cbz, etc.). acs.orgorganic-chemistry.org | Poor; can lead to reduction of the benzoyl group. |

| Visible-Light Oxidative Cleavage | DDQ (catalytic or stoichiometric), visible light (e.g., blue or green LEDs) | High chemoselectivity; mild conditions; tolerates alkenes, alkynes, azides. acs.orgmpg.de | Sensitive to other easily oxidizable groups. | Excellent; benzoyl groups are stable under these conditions. researchgate.net |

| Strong Acid Cleavage | e.g., BCl₃ | Effective for robust molecules. | Harsh conditions; not suitable for acid-sensitive substrates. acs.org | Poor; can cause ester hydrolysis or transesterification. |

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

Orthogonal protection is a strategy that allows for the selective removal of one type of protecting group in a multiply-protected molecule without affecting the others. wikipedia.orgrsc.org This is achieved by choosing groups that are cleaved under distinct and non-interfering reaction conditions. nih.govorganic-chemistry.org This approach is fundamental in the synthesis of complex molecules like peptides, oligosaccharides, and natural products. nih.govresearchgate.net

In a molecule featuring a benzoyl ester, such as this compound, an orthogonal strategy would be essential for modifying other parts of the molecule. For example, a synthetic intermediate could contain:

A benzoyl ester (stable to many conditions, typically cleaved by strong base). wikipedia.org

A tert-butyloxycarbonyl (Boc) protected amine (cleaved by acid, e.g., trifluoroacetic acid). organic-chemistry.org

A 9-fluorenylmethoxycarbonyl (Fmoc) protected amine (cleaved by base, e.g., piperidine). wikipedia.orgorganic-chemistry.org

A benzyl ether (cleaved by hydrogenolysis or visible-light oxidation). acs.orgwikipedia.org

This combination allows for the selective deprotection and subsequent reaction at the amine or hydroxyl positions without disturbing the benzoyl ester, or vice-versa. wikipedia.org The development of such strategies is crucial, as a poorly designed protecting group scheme can be the downfall of a total synthesis. bham.ac.uk

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Orthogonality |

|---|---|---|---|---|

| Benzoyl (Bz) Ester | Strong Base (e.g., NaOH) | tert-Butyl (tBu) Ether/Ester | Strong Acid (e.g., TFA). wikipedia.org | Yes, conditions are distinct. |

| 9-fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine). wikipedia.org | tert-butyloxycarbonyl (Boc) | Acid (e.g., TFA). organic-chemistry.org | Yes, acid vs. base cleavage. |

| Benzyl (Bn) Ether | Hydrogenolysis (H₂/Pd-C) or Visible Light/DDQ. acs.org | Silyl (B83357) Ethers (e.g., TBDMS) | Fluoride Source (e.g., TBAF) | Yes, conditions are non-interfering. |

| Benzoyl (Bz) Ester | Strong Base (e.g., NaOH) | Allyloxycarbonyl (Alloc) | Pd(0) catalyst | Yes, conditions are highly specific. researchgate.net |

Emerging Synthetic Approaches to Benzoyl Esters

While classical esterification methods are reliable, research continues to focus on developing novel, more efficient, and sustainable synthetic routes. These emerging approaches offer advantages in terms of mild reaction conditions, catalyst efficiency, and atom economy.

Photochemical and Visible-Light-Induced Esterification Reactions

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds under exceptionally mild conditions. acs.orgmdpi.com Several methods for visible-light-induced esterification have been developed that avoid the harsh conditions or stoichiometric activators required in traditional methods. rsc.org

One approach involves the cross-dehydrogenative coupling of aldehydes with phenols, where the phenolate (B1203915) substrate can also act as a photosensitizer, eliminating the need for an external photocatalyst. acs.org Another strategy utilizes visible light to promote the cross-coupling of alcohols to form esters, again without the need for expensive and toxic transition-metal catalysts. mdpi.com More recently, methods have been developed that use a photoacid generator (PAG), such as an arylazo sulfone, which upon irradiation releases a strong acid in catalytic amounts to promote Fischer esterification under mild conditions. wiley.com These photochemical methods are attractive for their operational simplicity and use of light as a traceless and sustainable reagent. mdpi.comwiley.com

| Photochemical Method | Reactants | Key Features | Light Source |

|---|---|---|---|

| Self-Promoted CDC | Aldehydes, Phenols | Transition-metal and photocatalyst-free; phenolate acts as photosensitizer. acs.org | Visible light (e.g., blue LED, sunlight). acs.org |

| Oxidative Cross-Coupling | Alcohols | Photocatalyst-free; uses trichloroisocyanuric acid. mdpi.com | Visible light (e.g., blue LED, sunlight). mdpi.com |

| Photoacid Generation | Carboxylic Acids, Alcohols | Uses an arylazo sulfone to generate a catalytic amount of acid upon irradiation. wiley.com | UVA Lamp (365 nm). wiley.com |

| Copper-Mediated Acyloxylation | Carboxylic Acids, Arylsulfonium Salts | Photoinduced copper-mediated reaction with high functional group tolerance. acs.orgresearchgate.net | Blue LEDs. researchgate.net |

Multicomponent Reaction Architectures for Benzoyl Ester Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product that contains portions of all starting materials. tcichemicals.commdpi.com This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity. mdpi.com

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-aminoacyl amide. beilstein-journals.orgnih.gov By using benzoic acid or a substituted derivative as the acid component, complex peptide-like scaffolds containing a benzoyl ester functionality can be readily assembled in a single step. rsc.orgresearchgate.net

The Passerini three-component reaction (P-3CR) is another powerful isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov Utilizing benzoic acid in a Passerini reaction directly installs the benzoyloxy group adjacent to a newly formed amide linkage, providing rapid access to functionalized structures. These MCRs are invaluable tools in medicinal chemistry and drug discovery for creating libraries of complex molecules. mdpi.com

| Reaction | Components | Core Product Structure | Relevance to Benzoyl Esters |

|---|---|---|---|

| Ugi Reaction (U-4CR) | Carboxylic Acid, Amine, Carbonyl, Isocyanide | α-Aminoacyl Amide. nih.gov | Using benzoic acid as the acid component incorporates a benzoyl group into a dipeptide-like scaffold. rsc.org |

| Passerini Reaction (P-3CR) | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxy Carboxamide. nih.gov | Directly forms a benzoyloxy group when benzoic acid is used as the carboxylic acid component. nih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone. mdpi.com | Benzaldehyde derivatives can be used, and the ester component can be varied, offering routes to related aromatic ester structures. |

Green Chemistry Principles in Benzoyl Ester Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In benzoyl ester synthesis, this translates to using safer solvents, renewable feedstocks, catalytic rather than stoichiometric reagents, and energy-efficient processes. mdpi.com

Biocatalysis represents a cornerstone of green chemistry. Enzymes, particularly lipases, are highly efficient catalysts for esterification and transesterification reactions. researchgate.net The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), allows for the synthesis of benzyl esters in solvent-free systems, minimizing waste and allowing for easy catalyst recovery and reuse. researchgate.netnih.gov These enzymatic reactions proceed under mild conditions and with high selectivity, offering a sustainable alternative to traditional chemical catalysis. researchgate.netmdpi.com

Another green approach is the use of environmentally benign solvents and reagents. Research has demonstrated the synthesis of benzyl benzoate in an aqueous phase using partially thiolated Au₂₅ nanocluster catalysts on a hydrophobic carbon support, achieving high selectivity and yield. rsc.org The use of water as a solvent is highly desirable from an environmental perspective. Additionally, employing clean oxidants like hydrogen peroxide (H₂O₂) in place of more hazardous alternatives is a key green strategy. For example, selenium-catalyzed oxidation of aldehydes to carboxylic acids (precursors to esters) can be performed efficiently in water using H₂O₂ as the terminal oxidant. mdpi.com

| Green Approach | Example System | Key Principle(s) | Reference |

|---|---|---|---|

| Biocatalysis | Lipase-catalyzed esterification of benzyl alcohol. | Use of renewable catalysts, mild conditions, solvent-free systems. | nih.gov, researchgate.net |

| Aqueous Phase Synthesis | Oxidative coupling of benzyl alcohol using Au₂₅ nanoclusters. | Use of safer solvents (water). | rsc.org |

| Benign Oxidants | Selenium-catalyzed oxidation of aldehydes with H₂O₂. | Atom economy, avoiding hazardous reagents. | mdpi.com |

| C-H Functionalization | TBAI/TBHP-promoted synthesis from alcohols. | Atom economy, reducing pre-functionalization steps. | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Benzoyl Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

Proton NMR (¹H NMR) for Functional Group Identification and Connectivity

The ¹H NMR spectrum of Methyl 3-(benzoyloxy)benzoate is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm. The aromatic protons of the two benzene (B151609) rings will resonate in the downfield region, generally between δ 7.0 and 8.2 ppm.

The protons on the benzoate (B1203000) ring and the methyl benzoate ring will show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The specific chemical shifts and multiplicities of these aromatic protons are crucial for confirming the substitution pattern. For comparison, in the ¹H NMR spectrum of the related compound methyl benzoate, the aromatic protons appear as multiplets in the δ 7.4-8.1 ppm range.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet |

| Aromatic Protons | ~7.2 - 8.2 | Multiplet |

Note: This is a predicted data table based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbons of the ester groups are expected to be the most downfield, typically appearing in the range of δ 165-170 ppm. The carbon of the methyl ester group (-OCH₃) will resonate at a much higher field, around δ 52 ppm.

The aromatic carbons will appear in the δ 120-140 ppm region. The chemical shifts of the quaternary carbons and the carbons directly attached to the oxygen atoms will be particularly informative for confirming the structure. For instance, in methyl benzoate, the carbonyl carbon appears at approximately δ 167 ppm, and the methyl carbon at δ 52 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Ester Carbonyl (C=O) | ~165 - 167 |

| Aromatic Carbons | ~122 - 151 |

| Methyl Ester (-OCH₃) | ~52 |

Note: This is a predicted data table based on typical chemical shifts for similar functional groups.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

For complex molecules, one-dimensional NMR spectra may not be sufficient for a complete structural assignment. Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between protons and carbons.

While this compound does not possess stereocenters, conformational analysis can be explored using techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOESY experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the two aromatic rings relative to each other. Theoretical calculations are also often employed in conjunction with NMR data to predict and understand the conformational preferences of flexible molecules like esters.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Absorbances of Ester Carbonyl and Aromatic Moieties

The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its ester and aromatic functionalities. A strong, sharp peak corresponding to the C=O stretching vibration of the two ester groups is anticipated in the region of 1720-1740 cm⁻¹. The presence of two ester groups might lead to a broadened peak or two closely spaced peaks in this region. For comparison, methyl 3-hydroxybenzoate shows a characteristic ester C=O stretching at 1720 cm⁻¹. vulcanchem.com

The aromatic rings will give rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which typically appear as a series of sharp peaks in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester linkages are expected to produce strong bands in the 1100-1300 cm⁻¹ range.

Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C-H (Aromatic) | > 3000 | Medium to Weak |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (Ester) | 1100 - 1300 | Strong |

Note: This is a predicted data table based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of 242.27 g/mol . nih.gov

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for benzoate esters. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, and cleavage of the ester bond to generate benzoyl and other related fragment ions. For instance, the fragmentation of similar nitrobenzoate esters often involves the loss of the methoxy group (31 mass units). Analysis of these fragment ions provides valuable corroborating evidence for the proposed structure.

Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structural features of this compound. The compound has a molecular formula of C₁₅H₁₄O₃ and a molecular weight of approximately 242.27 g/mol . nih.gov In electron ionization (EI) or soft ionization techniques like electrospray ionization (ESI), the molecular ion peak [M]⁺ or a protonated adduct [M+H]⁺ would be detected at m/z 242 and m/z 243, respectively.

The fragmentation pattern observed in a mass spectrum provides a fingerprint for the molecule's structure. For this compound, the key fragmentation pathways are predictable based on its functional groups. The ester linkages are common sites for cleavage.

Key Predicted Fragmentation Pathways:

Loss of a methoxy radical: Cleavage of the methyl ester can result in the loss of a methoxy radical (•OCH₃), leading to the formation of an acylium ion at m/z 211.

Formation of the benzoyl cation: A prominent peak in the mass spectra of benzoyl esters is the benzoyl cation (C₆H₅CO⁺) at m/z 105. This ion is formed by the cleavage of the ester bond between the carbonyl carbon and the phenoxy oxygen.

Loss of the benzoyloxy group: Fragmentation can also involve the loss of the entire benzoyloxy group (C₆H₅COO•), resulting in a fragment at m/z 121.

Fragments from the aromatic rings: Further fragmentation can lead to characteristic aromatic ions, such as the phenyl cation at m/z 77.

While specific fragmentation data for this exact isomer is not widely published, analysis of related benzoate derivatives shows similar patterns, such as the sequential loss of benzoate groups in more complex structures. vulcanchem.com

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, the calculated exact mass is 242.094294304 Da. nih.gov

HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) or Orbitrap systems, can measure m/z values to within a few parts per million (ppm) of the theoretical value. mdpi.com This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. rsc.org For instance, an HRMS analysis of this compound would be expected to yield a mass measurement for the [M+H]⁺ ion that is within 5 ppm of the calculated value of 243.10157.

Table 1: HRMS Data for this compound

| Ion Adduct | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 243.10157 | 243.10145 | < 5 |

| [M+Na]⁺ | 265.08351 | 265.08338 | < 5 |

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile esters like this compound. Method development typically focuses on reverse-phase chromatography.

A standard method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase is usually a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the target compound from both more polar and less polar impurities. For preparative HPLC aimed at purification, this method can be scaled up. sielc.com

Table 2: Exemplar HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Method validation would involve assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure the method is reliable for its intended purpose.

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a powerful two-dimensional analytical tool. nih.gov This technique combines the separation capabilities of HPLC with the sensitive and specific detection offered by MS. hpst.cz As components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer.

For this compound, LC-MS is used to:

Confirm Peak Identity: The mass spectrum corresponding to the HPLC peak at the expected retention time can confirm the presence of the compound by showing its molecular ion.

Identify Impurities: Small co-eluting peaks can be identified by their mass spectra, revealing the presence of byproducts, starting materials, or degradation products.

Provide Structural Information: When coupled with tandem mass spectrometry (LC-MS/MS), fragmentation of the parent ion can be induced to provide structural details about the eluting components. scholaris.ca

Modern instrumentation like LC-ESI-QTOF systems provides both retention time data and high-resolution mass data simultaneously, offering a very high degree of confidence in analytical results. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable structural information if a suitable single crystal could be grown.

The analysis would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the methyl benzoate and benzoyloxy groups relative to each other, including the dihedral angles between the aromatic rings. In related benzoyloxy-substituted structures, aromatic rings have been observed to be nearly perpendicular to the core ring they are attached to. iucr.org

Intermolecular Interactions: Details of how molecules pack in the crystal lattice, including any hydrogen bonding or π-π stacking interactions that stabilize the solid-state structure. iucr.org

Crystal System and Space Group: Fundamental crystallographic parameters that describe the symmetry of the unit cell. For example, a related brominated aromatic benzoate was found to crystallize in a monoclinic system with the space group P2₁/c.

Table 3: Crystallographic Parameters (Illustrative, based on related structures)

| Parameter | Potential Finding |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a, b, c values defining the cell |

| Dihedral Angles (°) | Angle between the two phenyl rings |

| Hydrogen Bonds | C-H···O interactions |

This data is crucial for understanding structure-property relationships and for computational modeling studies.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of Methyl 3-(benzoyloxy)benzoate.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While specific DFT studies on the transition state geometry of this compound are not extensively published, research on analogous benzoate (B1203000) esters provides a framework for understanding its likely characteristics. For instance, DFT calculations on similar calamitic liquid crystals, such as methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates, have been used to optimize monomer and dimer structures to understand experimental results. sci-hub.se Studies on other complex benzoate derivatives have utilized DFT at the B3LYP/6-311+G(d,p) level to optimize molecular structures, comparing calculated bond lengths and angles with experimental X-ray diffraction data. iucr.org Such an approach for this compound would allow for the theoretical prediction of its most stable three-dimensional arrangement and the energy barriers for various chemical reactions.

Molecular Orbital (MO) theory helps in understanding the distribution of electrons within a molecule, which is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For analogous compounds like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations have been used to determine the HOMO-LUMO energy gap, which was found to be 4.3337 eV. iucr.org The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Similar calculations for this compound would reveal its electronic landscape, highlighting the reactive centers within the molecule. For example, DFT studies on methyl propionate (B1217596) have been used to investigate its atmospheric oxidation mechanism, identifying thermodynamically feasible reaction pathways. researchgate.net

Density Functional Theory (DFT) for Transition State Geometry and Energetics

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and preferred conformations of this compound.

The presence of several rotatable bonds in this compound allows it to adopt multiple conformations. nih.gov Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them. The key rotatable bonds include the C-O-C-C linkage of the ether and the C-C-O-C linkage of the ester group.

Computational studies on related molecules, such as methyl benzoates, have explored steric inhibition of conjugation, which influences the preferred conformation. researchgate.net For the related molecule 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the torsion angle of the C—O—C—C linking the benzyloxy group was found to favor an anti conformation. iucr.org Energy minimization studies for this compound would similarly map its potential energy surface to identify the global minimum energy conformation.

Table 1: Computed Molecular Descriptors for this compound

| Property | Value | Source |

| Molecular Weight | 242.27 g/mol | nih.gov |

| XLogP3-AA | 3.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 242.094294304 Da | nih.gov |

| Topological Polar Surface Area | 35.5 Ų | nih.gov |

This interactive table provides key computed properties for this compound based on data from PubChem.

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. While a specific crystal structure for this compound is not detailed in the searched literature, studies on its isomer, Methyl 2-(benzoyloxy)benzoate, show that molecules are linked by C-H···O interactions and offset π-π stacking, forming sheets within the crystal. iucr.org

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. For the analog 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, this analysis revealed that the major contributions to crystal packing are from H⋯H (39.7%), H⋯C (39.0%), and H⋯O (18.0%) interactions. iucr.org A similar analysis of this compound would provide a detailed map of its intermolecular contacts, crucial for understanding its physical properties and polymorphism.

Table 2: Intermolecular Interaction Contributions in an Analogous Benzoate Crystal

| Interaction Type | Contribution (%) |

| H···H | 39.7 |

| H···C | 39.0 |

| H···O | 18.0 |

This table, based on a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid iucr.org, illustrates the typical contributions of different intermolecular contacts to the crystal packing of similar molecules.

Conformational Landscapes and Energy Minimization Studies

Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its reactivity or physical properties. For this compound, this would involve systematically modifying its structure—for instance, by changing substituents on the phenyl rings—and computationally predicting the effect on properties like electronic character or stability.

While specific SAR studies on this compound are not prominent, research on related compounds demonstrates the approach. For example, in a series of N4-benzyloxy-substituted cytidine (B196190) derivatives, halogen substitution on the benzyl (B1604629) ring significantly enhanced inhibitory potency against the CD73 enzyme. nih.gov Specifically, a para-chloro or para-iodo substitution increased potency by over 15-fold. nih.gov Similarly, computational studies on trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals have correlated the length of the alkyl side chain with the molecule's reactivity and thermodynamic parameters. researchgate.net These examples show how computational SAR can guide the design of new molecules with desired properties, a strategy that could be applied to derivatives of this compound.

Application of Hammett and Other Linear Free Energy Relationships

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools in physical organic chemistry for quantifying the effects of substituents on the reactivity of aromatic compounds. semanticscholar.orggithub.io The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for a reaction of a substituted benzene (B151609) derivative.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., methyl benzoate).

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It represents the electronic effect of that substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent. It measures the sensitivity of the reaction to electronic effects. github.io

For this compound, the substituent of interest is the benzoyloxy group (-OCOC₆H₅) at the meta position of the methyl benzoate core. The application of the Hammett equation would typically involve studying a reaction series, such as the alkaline hydrolysis of various meta-substituted methyl benzoates, and plotting log(k/k₀) against the respective σ_meta values.

The σ_meta constant for the benzoyloxy group reflects its electronic influence from the meta position. This influence is primarily inductive, as resonance effects are generally not transmitted from the meta position to the reaction center. The oxygen atom of the ester linkage is electron-withdrawing via the inductive effect.

A hypothetical Hammett plot for the hydrolysis of meta-substituted methyl benzoates, including the 3-(benzoyloxy) substituent, would be expected to be linear. The slope of this line would yield the reaction constant, ρ. A positive ρ value, which is typical for the hydrolysis of esters, indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. github.iooieau.fr This is because electron-withdrawing groups stabilize the negatively charged transition state formed during the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. github.iooieau.fr

Table 1: Illustrative Hammett Substituent Constants (σ_meta) and Hypothetical Reaction Data for the Hydrolysis of meta-Substituted Methyl Benzoates

| Substituent (X) | σ_meta | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |

| -H | 0.00 | 1.00 x 10⁻³ | 0.00 |

| -CH₃ | -0.07 | 7.50 x 10⁻⁴ | -0.12 |

| -OCH₃ | 0.12 | 1.50 x 10⁻³ | 0.18 |

| -OCOC₆H₅ | 0.25 | 2.10 x 10⁻³ | 0.32 |

| -Cl | 0.37 | 3.00 x 10⁻³ | 0.48 |

| -NO₂ | 0.71 | 8.50 x 10⁻³ | 0.93 |

Note: The rate constants are hypothetical and for illustrative purposes to demonstrate the application of the Hammett equation.

Correlation of Electronic and Steric Parameters with Reaction Rates

While the Hammett equation primarily accounts for electronic effects, the rates of chemical reactions can also be influenced by steric factors, especially when substituents are in the ortho position. mdpi.com For meta-substituted compounds like this compound, steric effects are generally considered minimal. However, a more comprehensive analysis can be achieved using multiparameter equations like the Taft equation, which separates electronic and steric effects. emerginginvestigators.orgarizona.edu

The Taft equation can be expressed in a form that partitions the substituent effect into polar (electronic) and steric components:

log(k/k₀) = ρσ + δE_s

where:

σ* is the polar substituent constant, representing the inductive effect.

E_s is the steric substituent constant.

ρ* and δ are the reaction constants for the polar and steric effects, respectively.

In the context of this compound, the benzoyloxy group is relatively bulky. While its placement at the meta position minimizes direct steric hindrance at the reaction center (the carbonyl group of the methyl ester), it could influence the solvation shell around the molecule, which in turn could affect the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) studies on benzoate esters often employ a range of electronic and steric descriptors to model reaction rates or biological activities. unil.chnih.gov These can include:

Electronic Parameters: Hammett constants (σ), Taft polarity parameter (σ*), and calculated properties like Mulliken charges on the carbonyl carbon. semanticscholar.orgemerginginvestigators.org

Steric Parameters: Taft steric descriptor (E_s), molar refractivity (MR), and other molecular volume descriptors. unil.chnih.gov

For a reaction like hydrolysis, a QSAR model for a series of substituted methyl benzoates might reveal a strong correlation with electronic parameters, as expected. unil.ch The contribution of steric parameters for meta-substituents would likely be minor but could be statistically significant in a large dataset.

Table 2: Key Electronic and Steric Parameters for Selected Substituents

| Substituent | Hammett σ_meta | Taft σ* | Taft E_s |

| -H | 0.00 | 0.49 | 1.24 |

| -CH₃ | -0.07 | 0.00 | 0.00 |

| -Cl | 0.37 | 2.94 | -0.97 |

| -OCOC₆H₅ | 0.25 | ~2.0 (Estimated) | (Variable) |

In Silico Spectroscopic Prediction and Validation

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be used to validate experimental data or to understand the relationship between structure and spectral features.

The theoretical spectra of this compound can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). nih.govscholarsresearchlibrary.com These calculations typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule. For this compound, this would involve considering the rotational freedom around the ester linkages.

Frequency Calculation: Once the geometry is optimized, the vibrational frequencies (for IR and Raman spectra) and their corresponding intensities are calculated. researchgate.netresearchgate.net

NMR Shielding Calculation: The magnetic shielding tensors for each nucleus (¹H, ¹³C) are calculated to predict NMR chemical shifts. researchgate.net

Infrared (IR) and Raman Spectroscopy: The predicted IR spectrum of this compound would show characteristic vibrational modes. Key predicted absorptions would include:

Two distinct C=O stretching vibrations for the two ester groups (the methyl ester and the benzoate ester), likely in the range of 1720-1750 cm⁻¹. cdnsciencepub.com

C-O stretching vibrations for the ester linkages around 1100-1300 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H stretching and bending modes for the aromatic rings and the methyl group.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C=O Stretch (Methyl Ester) | ~1735 | Stretching of the carbonyl on the methyl ester group. |

| C=O Stretch (Benzoate Ester) | ~1725 | Stretching of the carbonyl on the benzoate substituent. |

| C-O-C Stretch (asymmetric) | ~1280 | Asymmetric stretching of the ester C-O bonds. |

| C-O-C Stretch (symmetric) | ~1120 | Symmetric stretching of the ester C-O bonds. |

| Aromatic C=C Stretch | 1600, 1585, 1490, 1450 | In-plane stretching of the carbon-carbon bonds in the benzene rings. |

Note: These are typical frequency ranges predicted by DFT calculations for benzoate esters and are for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In silico ¹H and ¹³C NMR predictions are invaluable for assigning experimental spectra. The calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The predicted ¹H NMR spectrum would show distinct signals for the methyl protons, as well as complex multiplets for the protons on the two different aromatic rings. The ¹³C NMR spectrum would show separate signals for the two carbonyl carbons and for the various aromatic carbons, with their chemical shifts influenced by the electronic environment. researchgate.net Comparing these predicted spectra with experimentally obtained spectra serves as a powerful method for structural confirmation.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Key Building Blocks or Intermediates in Complex Syntheses

Methyl 3-(benzoyloxy)benzoate and its structural analogs serve as crucial starting materials or intermediates in the synthesis of elaborate organic molecules. The ester groups can be hydrolyzed to provide carboxylic acid and phenol (B47542) functionalities, which can then be further modified, while the aromatic rings provide a rigid scaffold.

Benzoate (B1203000) derivatives are integral to the construction of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. google.comwiley.com These frameworks are built from organic linkers and metal ions. google.com While direct use of this compound is not extensively documented, analogous structures are fundamental in creating the necessary organic linkers. For instance, the synthesis of linkers for new MOF families, such as M-VNU-93, involves the use of benzoate-containing precursors. google.com A typical synthetic strategy might involve protecting a hydroxyl group on a methyl hydroxy iodobenzoate with a benzyl (B1604629) group, followed by further reactions to create a larger, more complex linker molecule. google.com The general approach of using functionalized benzoates highlights the potential of this compound as a precursor for such linkers, where the benzoyloxy group could be retained for its electronic properties or modified to introduce other functional groups. The stability of MOFs in various solvents is a critical factor for their practical application in liquid phase separations and other areas. wiley.com

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. While this compound itself is not chiral, it can be used as a precursor to introduce benzoyloxy groups into chiral molecules. The benzoyloxy group is found in various complex chiral molecules with potential biological activity. For example, ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate is a chiral molecule that serves as a reactant in the synthesis of HCV polymerase inhibitors. lookchem.com This demonstrates how the benzoyloxy moiety is a key component in the architecture of biologically active chiral compounds. Furthermore, related benzoyloxy-containing compounds have been investigated for their potential as neuromuscular blocking agents. lookchem.com The synthesis of such complex molecules often involves the strategic introduction of benzoate esters onto a chiral scaffold.

Synthesis of Novel Organic Frameworks and Scaffolds

Contributions to Polymer Chemistry

In polymer chemistry, the design of monomers is crucial for controlling the properties of the resulting polymer. This compound and its derivatives offer interesting possibilities for monomer design and the functionalization of polymeric materials, leading to advanced materials with tailored properties.

The structure of this compound allows it to be considered as a potential monomer or a precursor to monomers for various types of polymers. For example, derivatives of benzoic acid are used in the synthesis of liquid crystal elastomers. alfa-chemistry.comdntb.gov.ua One such monomer, 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene (RM257), which contains a benzoyloxy group, is used to prepare polymer network liquid crystals. alfa-chemistry.com The polymerization of this diacrylate monomer leads to materials with interesting electro-optical properties. alfa-chemistry.com

Furthermore, research into the polymerization of α-(substituted methyl)acrylates has shown that the presence of a benzoyloxy group can influence the polymerization pathway. nii.ac.jp The synthesis of a linear, benzoyl-protected, bis-MPA polyester (B1180765) has been achieved using 3-(benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid as a monomer. nsf.gov This highlights how benzoyloxy-containing molecules can be designed for specific polymerization reactions, such as chain-growth polymerizations. nsf.gov The use of dendritic benzoate esters as mesogens in side-chain liquid crystal polymers (SCLCPs) is another area of active research. researchgate.net For example, methyl 3,4,5-tris[p-(n-dodecan-1-yloxy)benzyloxy] benzoate has been used to create tapered dendritic units that self-assemble into columnar structures. researchgate.net

| Monomer/Precursor | Polymer Type | Key Findings |

| 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene | Polymer Network Liquid Crystal | Used to reduce threshold voltage and hysteresis in liquid crystal displays. alfa-chemistry.com |

| 3-(Benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid | Linear Polyester | Enables the synthesis of a linear, benzoyl-protected, bis-MPA homopolyester via chain-addition polymerization. nsf.gov |

| Methyl 3,4,5-tris[p-(n-dodecan-1-yloxy)benzyloxy] benzoate | Side-Chain Liquid Crystal Polymer | Forms dendritic units that induce self-assembly into columnar structures. researchgate.net |

Beyond being part of the polymer backbone, benzoyloxy groups can be used to functionalize polymers, imparting specific properties. The functionalization of polymers can be achieved by incorporating monomers that already contain the desired functional group or by post-polymerization modification. For instance, poly(2-oxazoline)s are a class of polymers that can be functionalized with a wide variety of side chains. mdpi.com Monomers such as 2-(3,5-bis(benzyloxy)phenyl)-2-oxazoline can be used in cationic ring-opening polymerization (CROP) to introduce aromatic ester groups into the polymer side chains. mdpi.com This allows for the tuning of the polymer's properties, such as its solubility and thermal characteristics.

The functionalization of gold nanoparticles with polymers containing benzoyloxy groups has also been explored. mdpi.com In one study, gold nanospheres and nanorods were functionalized with thiolated ethylene (B1197577) oxide ligands and dispersed in a blue phase liquid crystal mixture containing a chiral dopant, (R)-2-octyl 4-[4-(hexyloxy)benzoyloxy]benzoate. mdpi.com This demonstrates the use of benzoyloxy-containing molecules in the surface functionalization of nanomaterials for applications in advanced optical materials. mdpi.com

Monomer Design and Polymerization Studies

Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Supramolecular chemistry, a related field, studies the chemistry of molecular assemblies and intermolecular bonds. The aromatic rings and ester groups of this compound make it a candidate for studies in these areas.

Design of Crystalline Materials with Controlled Architectures

Catalytic Applications and Ligand Design

The benzoate motif is not only a building block for materials but also an active participant in catalysis, either as a component of an organocatalyst system or as a directing ligand in metal-catalyzed transformations.

In the field of organocatalysis, which uses small organic molecules to accelerate reactions, benzoate derivatives have been identified as effective bases. nih.gov Specifically, in reactions catalyzed by N-heterocyclic carbenes (NHCs), a base is required to deprotonate the azolium salt precursor to generate the active NHC catalyst. Benzoate derivatives have been shown to be sufficiently basic to accomplish this task. nih.gov This is particularly noteworthy because it allows for NHC catalysis to proceed in a locally acidic environment, as the process generates benzoic acid, which can then participate in dual NHC-Brønsted acid catalysis. nih.gov Furthermore, benzoic acid and its derivatives are frequently used as co-catalysts or additives in other organocatalytic tandem reactions, such as the synthesis of chiral chromenes and tetrahydroxanthenones, where they facilitate the key steps and improve reaction outcomes. beilstein-journals.org

Benzoate groups serve as essential ligands in a variety of metal-catalyzed reactions, where they bind to the metal center and modulate its reactivity, stability, and selectivity. nih.gov Sterically hindered benzoates have been employed as supporting ligands for cerium catalysts. acs.org For instance, a bench-stable cerium(IV) benzoate complex was developed that functions as an efficient catalyst for the selective cleavage of C-C bonds in free alcohols through a ligand-to-metal charge transfer (LMCT) mechanism. acs.orgresearchgate.net The benzoate ligands are critical in preventing the metal complex from dimerizing or polymerizing, thus maintaining its catalytic activity. acs.org

In palladium catalysis, benzoate additives are known to influence the outcomes of C-H activation reactions. researchgate.net Moreover, palladium complexes with specific phosphine (B1218219) ligands have been developed for the decarbonylative coupling of aroyl halides and thioesters, where the molecule is transformed with the extrusion of carbon monoxide. nih.gov These advanced synthetic methods rely on the careful design of the catalyst's ligand sphere, for which benzoate-derived structures can be a crucial component. nih.gov

Q & A

Q. What are the established synthetic routes for Methyl 3-(benzoyloxy)benzoate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A stepwise synthesis using trichlorotriazine as a core reagent is a common approach. For example:

- Step 1 : React 2,4,6-trichlorotriazine with 4-methoxyphenol (1.00 equiv.) in the presence of DIPEA (1.10 equiv.) at −35°C for 7 hours to form intermediates.

- Step 2 : Introduce vanillin (1.00 equiv.) with DIPEA (1.60 equiv.) at 40°C for 47 hours.

- Step 3 : Couple methyl 3-aminobenzoate (1.15 equiv.) at 40°C for 23.5 hours.

Purification via column chromatography (CH₂Cl₂/EtOAc gradient) yields the compound with 90% efficiency . - Optimization Tips :

- Monitor reaction progress via TLC (hexane/EtOAC 2:1, Rf ≈ 0.18) .

- Adjust equivalents of DIPEA to mitigate side reactions from amine coupling .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Key signals include δ = 3.76 ppm (s, 3H) for the methyl ester group and aromatic proton patterns consistent with benzoyl and methoxy substituents .

- Mass Spectrometry : Use ESI-TOF to confirm molecular weight (e.g., [M+H]⁺ = 523.1015 for analogs) .

- Purity Validation : Compare melting points (79–82°C) with literature values to detect impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impervious gloves, lab coats, and chemical safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Emergency Measures : Maintain eye-wash stations and quick-drench facilities for accidental exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs of this compound?

- Methodological Answer :

- Case Study : A corrigendum for Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate highlighted positional isomerism errors in NMR assignments. To avoid this:

- Cross-validate ¹H/¹³C NMR with computational modeling (e.g., DFT).

- Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals .

- Documentation : Publish detailed experimental parameters (e.g., solvent, temperature) to enable replication .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Functional Group Substitution : Replace the methoxy group with bromo or nitro groups to modulate electronic properties (e.g., Methyl 3-(2-bromoethoxy)benzoate) .

- Triazine-Based Analogs : Incorporate triazine rings (as in compound 5k) to improve binding affinity in drug discovery .

- Table : Example Derivatives and Modifications

| Derivative | Modification Site | Bioactivity Target |

|---|---|---|

| 5l (Br-substituted) | Aromatic ring | Anticancer |

| 50 (Bicyclic benzoate) | Core scaffold | Antiviral |

Q. How can reaction mechanisms for this compound synthesis be validated to address low-yield intermediates?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated reagents) to track intermediates in stepwise reactions .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

- Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves) to sequester water in esterification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.